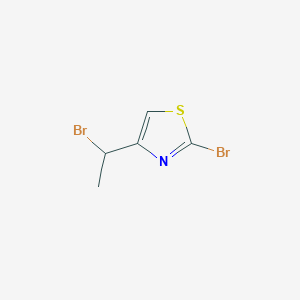
tert-Butyl((1S,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate
概要
説明
tert-Butyl((1S,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
The synthesis of tert-Butyl((1S,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate typically involves the reaction of (1S,3S,4S)-3-hydroxy-4-methylcyclohexanol with tert-butyl isocyanate. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of automated systems to handle large-scale synthesis, ensuring consistency and efficiency.
化学反応の分析
tert-Butyl((1S,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
tert-Butyl((1S,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl((1S,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
tert-Butyl((1S,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl((1S,3S,4S)-1-(ethoxycarbonyl)-3-(benzyloxy)-4,5-dihydroxy pentyl carbamate: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a tert-butyl group, but with different biological activities and uses.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
特性
分子式 |
C12H23NO3 |
|---|---|
分子量 |
229.32 g/mol |
IUPAC名 |
tert-butyl N-[(1S,3S,4S)-3-hydroxy-4-methylcyclohexyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-8-5-6-9(7-10(8)14)13-11(15)16-12(2,3)4/h8-10,14H,5-7H2,1-4H3,(H,13,15)/t8-,9-,10-/m0/s1 |
InChIキー |
CBZNOKAFOMSSLW-GUBZILKMSA-N |
異性体SMILES |
C[C@H]1CC[C@@H](C[C@@H]1O)NC(=O)OC(C)(C)C |
正規SMILES |
CC1CCC(CC1O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1h-Pyrrolo[2,3-c]pyridine-5-carboxamide,3-[(2-ethoxyethoxy)methyl]-1-[(4-fluorophenyl)methyl]-n-methoxy-](/img/structure/B8525934.png)





![4-Chloro-6-hydrazino-[1,3,5]triazin-2-ol](/img/structure/B8525978.png)

